Alachlor ESA

Description

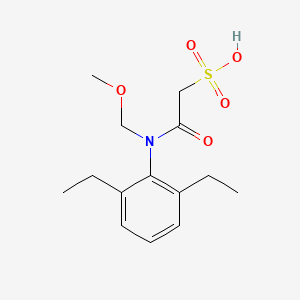

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCJUUGCHWHUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037485 | |

| Record name | Alachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142363-53-9 | |

| Record name | Alachlor ESA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142363-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2,6-Diethylphenyl)(methoxymethyl)amino)-2-oxo-ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142363539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2,6-DIETHYLPHENYL)(METHOXYMETHYL)AMINO)-2-OXO-ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31LO95HB3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Alachlor ESA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Alachlor ESA (Ethanesulfonic Acid), a primary metabolite of the herbicide Alachlor. This document consolidates key data, experimental methodologies, and metabolic pathways to serve as a vital resource for professionals in research and development.

Core Chemical Properties

This compound is a significant degradation product of the widely used herbicide Alachlor. Understanding its chemical and physical characteristics is crucial for environmental monitoring, toxicological assessment, and regulatory compliance.

General and Physicochemical Properties

This compound, with the IUPAC name 2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonic acid, is a white crystalline solid.[1] Its structure incorporates a sulfonic acid group, which significantly increases its polarity and water solubility compared to its parent compound, Alachlor.[1][2] This high water solubility makes it mobile in soil and susceptible to leaching into groundwater.[1][2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonic acid | [1] |

| Synonyms | Alachlor ethanesulfonic acid, MON 5775 | [3] |

| CAS Number | 142363-53-9 | [1] |

| Molecular Formula | C₁₄H₂₁NO₅S | [1][4] |

| Molecular Weight | 315.39 g/mol | [1][4] |

| Physical State | White crystalline solid | [1] |

| Solubility in Water | Highly soluble | [1][2] |

| Melting Point | Data not available for this compound. >73°C (decomposes) for this compound sodium salt. | [5] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Log Koc | 2.26 | [1] |

Metabolic Pathway

Alachlor undergoes metabolism in the soil and in biological systems to form this compound. The primary pathway involves the initial conjugation of Alachlor with glutathione, followed by a series of enzymatic reactions.

References

- 1. Determination of alachlor, metolachlor, and their acidic metabolites in soils by microwave-assisted extraction (MAE) combined with solid phase extraction (SPE) coupled with GC-MS and HPLC-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. health.state.mn.us [health.state.mn.us]

- 3. Subchronic, developmental, and genetic toxicology studies with the ethane sulfonate metabolite of alachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. epa.gov [epa.gov]

An In-Depth Technical Guide to the Environmental Fate and Transport Mechanisms of Alachlor ESA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport mechanisms of Alachlor Ethane Sulfonic Acid (ESA), a primary degradation product of the herbicide Alachlor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core processes to facilitate a deeper understanding of Alachlor ESA's behavior in the environment.

Introduction

Alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide] is a widely used herbicide for controlling annual grasses and broadleaf weeds.[1] In the environment, particularly in soil and water, Alachlor undergoes degradation to form various metabolites, with this compound being one of the most significant.[2] this compound is more persistent and mobile than its parent compound, leading to its frequent detection in groundwater and surface water.[2][3] Understanding the environmental fate and transport of this compound is crucial for assessing its potential risks to ecosystems and human health. This guide delves into the mechanisms governing its persistence, degradation, sorption, and mobility.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the environmental fate and transport of Alachlor and its ESA metabolite. These values are essential for environmental modeling and risk assessment.

Table 1: Physicochemical and Mobility Properties

| Parameter | Alachlor | This compound | Reference(s) |

| Water Solubility (mg/L at 25°C) | 240 | Higher than Alachlor (more polar) | [2] |

| Log Koc | 3.33 | 2.26 | [3] |

| Mobility in Soil | Medium to High | High | [2] |

Table 2: Environmental Persistence

| Parameter | Alachlor | This compound | Reference(s) |

| Half-life in Soil (days) | 8 - 15.5 | More persistent than Alachlor | [3] |

| Half-life in Water (days) | 808 - 1518 (in groundwater free of aquifer materials) | More persistent than Alachlor |

Signaling Pathways and Logical Relationships

The formation and subsequent movement of this compound in the environment follow a logical sequence of degradation and transport processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the environmental fate and transport parameters of this compound. These protocols are based on established guidelines from organizations such as the OECD and EPA.

Aerobic Soil Degradation and Metabolism (Adapted from OECD Guideline 307)

Objective: To determine the rate of aerobic degradation of this compound in soil and identify its transformation products.

Methodology:

-

Soil Selection and Preparation:

-

Select at least three different soil types with varying textures, organic carbon content, and pH.

-

Air-dry the soils and sieve them through a 2 mm mesh.

-

Pre-incubate the soils at the test temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for at least two days in the dark.

-

-

Application of Test Substance:

-

Prepare a stock solution of ¹⁴C-labeled this compound.

-

Apply the test substance to the soil samples at a concentration relevant to its expected environmental concentration.

-

-

Incubation:

-

Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20 ± 2°C).

-

Maintain aerobic conditions by passing humidified air over the soil surface.

-

Trap volatile organic compounds and ¹⁴CO₂ using appropriate trapping solutions (e.g., ethylene glycol and potassium hydroxide).

-

-

Sampling and Analysis:

-

Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extract the soil samples with a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the extracts for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantify the non-extractable residues by combustion analysis of the extracted soil.

-

Analyze the trapping solutions for volatile compounds and ¹⁴CO₂.

-

-

Data Analysis:

-

Calculate the half-life (DT₅₀) of this compound using first-order kinetics.

-

Identify and quantify the major transformation products.

-

Establish a mass balance for the applied radioactivity at each sampling interval.

-

Adsorption/Desorption Using a Batch Equilibrium Method (Adapted from OECD Guideline 106)

Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound.

Methodology:

-

Preliminary Study (Tier 1):

-

Determine the optimal soil-to-solution ratio, equilibration time, and the extent of adsorption to the test vessel walls.

-

Use a single soil type and a single concentration of this compound.

-

-

Screening Study (Tier 2):

-

Use at least five different soil types with varying properties.

-

Prepare solutions of this compound in 0.01 M CaCl₂.

-

Add a known volume of the this compound solution to a known mass of soil in a centrifuge tube.

-

Shake the tubes at a constant temperature (e.g., 25 ± 1°C) for the predetermined equilibration time.

-

Centrifuge the samples to separate the soil and the aqueous phase.

-

Analyze the supernatant for the concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).

-

-

Adsorption Isotherm Study (Tier 3):

-

For each soil type, use a range of this compound concentrations.

-

Follow the same procedure as the screening study.

-

Plot the amount of adsorbed this compound per unit mass of soil against the equilibrium concentration in the solution to generate an adsorption isotherm.

-

-

Data Analysis:

-

Calculate the soil sorption coefficient (Kd) from the slope of the linear adsorption isotherm or using the Freundlich equation.

-

Calculate the organic carbon-normalized sorption coefficient (Koc) using the following formula: Koc = (Kd / % organic carbon) * 100.

-

Soil Column Leaching (Adapted from EPA OPPTS 835.1240)

Objective: To assess the mobility and leaching potential of this compound through different soil types.

Methodology:

-

Column Preparation:

-

Use glass or stainless steel columns.

-

Pack the columns with sieved soil to a desired bulk density, or use undisturbed soil cores.

-

Pre-condition the columns by slowly saturating them with 0.01 M CaCl₂ from the bottom up to avoid air entrapment.

-

-

Application of Test Substance:

-

Apply a solution of ¹⁴C-labeled this compound uniformly to the top of the soil column at a rate equivalent to the field application rate.

-

-

Leaching:

-

Apply artificial rainfall (0.01 M CaCl₂) to the top of the column at a constant rate.

-

Collect the leachate in fractions at regular intervals.

-

-

Sampling and Analysis:

-

Analyze the leachate fractions for the concentration of this compound and its transformation products using LSC and/or LC-MS.

-

After the leaching is complete, extrude the soil column and section it into segments (e.g., every 5 cm).

-

Extract each soil segment and analyze for the parent compound and its transformation products.

-

Determine the non-extractable residues by combustion analysis.

-

-

Data Analysis:

-

Construct a breakthrough curve by plotting the concentration of this compound in the leachate against the cumulative leachate volume.

-

Determine the distribution of this compound and its metabolites in the soil profile.

-

Calculate a mass balance to account for all the applied radioactivity.

-

Analytical Method for this compound in Water (SPE and LC-MS/MS)

Objective: To provide a sensitive and selective method for the quantification of this compound in water samples.

Methodology:

-

Sample Preparation and Solid Phase Extraction (SPE):

-

Filter the water sample (e.g., 100 mL) to remove suspended particles.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the water sample onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the retained this compound with a suitable solvent (e.g., methanol or acetonitrile).

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (the deprotonated molecule of this compound) to one or more specific product ions.

-

-

Quantification:

-

Prepare a calibration curve using standards of known this compound concentrations.

-

Quantify the this compound in the sample by comparing its peak area to the calibration curve.

-

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the environmental fate of this compound.

Conclusion

This technical guide has provided a detailed overview of the environmental fate and transport of this compound. The quantitative data presented in the tables highlight its increased mobility and persistence compared to the parent Alachlor. The detailed experimental protocols offer a foundation for conducting robust environmental fate studies. The visualized pathways and workflows provide a clear conceptual framework for understanding the complex processes involved. For researchers, scientists, and drug development professionals, this information is critical for conducting comprehensive environmental risk assessments and developing strategies to mitigate potential environmental contamination.

References

Toxicological studies and health effects of Alachlor ESA

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alachlor ethane sulfonic acid (ESA) is a major soil and water metabolite of the chloroacetanilide herbicide alachlor. Due to its persistence and mobility in the environment, Alachlor ESA is frequently detected in ground and surface water, leading to concerns about its potential toxicological effects on human health. This technical guide provides a comprehensive overview of the toxicological studies and health effects of this compound, with a focus on quantitative data, experimental methodologies, and a comparison to its parent compound, alachlor.

Toxicological Profile of this compound

Toxicological evaluations have consistently demonstrated that this compound is substantially less toxic than the parent alachlor molecule. The following tables summarize the key quantitative data from various toxicological studies.

Table 1: Acute and Subchronic Toxicity of this compound

| Study Type | Species | Route of Administration | Key Findings | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 6000 mg/kg | |

| Subchronic Toxicity (91-day) | Rat | Drinking Water | NOAEL: 2000 ppm (approx. 157-207 mg/kg/day) LOAEL: 10,000 ppm (approx. 896-1108 mg/kg/day) based on decreased body weight and changes in clinical chemistry. No gross pathology or microscopic lesions observed. | [1][2] |

| Acute Aquatic Toxicity | Rainbow Trout | - | LC50 > 104 mg/L | |

| Acute Aquatic Toxicity | Daphnia magna | - | EC50 > 104 mg/L |

Table 2: Developmental and Genetic Toxicity of this compound

| Study Type | Species/System | Route of Administration | Key Findings | Reference |

| Developmental Toxicity | Rat | Oral | NOAEL (Maternal and Developmental): 1000 mg/kg/day (limit dose) | [1] |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | In vitro | Not mutagenic | |

| Mouse Bone Marrow Micronucleus Assay | Mouse | Acute Administration | Did not induce chromosomal effects | [2] |

Health Effects of this compound

Studies on this compound indicate a low potential for adverse health effects in mammals, especially when compared to alachlor.

Oncogenicity: Chronic administration of alachlor has been shown to cause tumors in the nasal turbinates, stomach, and thyroid of rats.[3] These effects are attributed to specific metabolic activation of alachlor and are considered to be non-genotoxic, threshold-sensitive processes.[3] In contrast, this compound does not share a common oncogenic mechanism with its parent compound.[4] Studies have shown that this compound is poorly absorbed, undergoes minimal metabolism, is rapidly excreted, and does not accumulate in the nasal turbinates, a key target tissue for alachlor's carcinogenicity.[3][4] Furthermore, this compound did not induce the preneoplastic changes observed with alachlor in the nasal, stomach, or thyroid tissues.[3][4]

Endocrine Disruption: While the parent compound alachlor is suspected to have endocrine-disrupting properties, there is no direct evidence to suggest that this compound has similar effects. The mechanism of thyroid tumor formation by alachlor involves disruption of the pituitary-thyroid axis, a pathway that has not been observed with this compound administration.[3]

Other Health Effects: At very high doses in subchronic studies, this compound has been observed to cause decreased body weights and changes in clinical chemistry values in rats, which were partly attributed to the reduced palatability of the drinking water.[1][2] No significant gross pathology, organ weight changes, or microscopic lesions were reported even at these high doses.[1][2]

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on standard OECD guidelines that are representative of the protocols likely followed for the cited studies.

Subchronic Oral Toxicity Study (91-Day)

This protocol is based on the OECD Test Guideline 408.

Objective: To determine the adverse effects of repeated oral exposure to this compound for a period of 90 days.

Test System:

-

Species: Rat (Fischer 344 recommended)

-

Age: Young adults at the start of the study

-

Number of Animals: At least 10 males and 10 females per dose group

Experimental Design:

-

Dose Groups: At least three dose levels of this compound and a concurrent control group. For the Heydens et al. (1996a) study, concentrations in drinking water were 200, 2000, and 10,000 ppm.

-

Administration: The test substance is administered daily in the drinking water.

-

Duration: 91 days.

-

Observations:

-

Clinical Signs: Daily observations for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.

-

Ophthalmological Examination: Conducted prior to the start of the study and at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Weights of major organs are recorded.

-

Histopathology: Microscopic examination of major organs and any observed lesions.

-

Developmental Toxicity Study

This protocol is based on the OECD Test Guideline 414.

Objective: To assess the potential of this compound to cause adverse effects on the pregnant female and the developing embryo and fetus.

Test System:

-

Species: Rat (preferred rodent species)

-

Number of Animals: Sufficient number of mated females to yield approximately 20 pregnant females per group at term.

Experimental Design:

-

Mating: Females are mated with males. Day 0 of gestation is defined as the day evidence of mating is confirmed.

-

Dose Groups: At least three dose levels of this compound and a concurrent control group.

-

Administration: The test substance is administered orally (e.g., by gavage) daily from implantation (gestation day 6) to the day before scheduled necropsy. For the cited study, a limit dose of 1000 mg/kg/day was used.

-

Maternal Observations:

-

Clinical Signs: Daily observations for signs of toxicity.

-

Body Weight: Measured at least on gestation days 0, 6, 15, and 20.

-

Food Consumption: Measured at regular intervals.

-

-

Necropsy and Uterine Examination:

-

On gestation day 20 (one day prior to estimated parturition), females are euthanized.

-

The uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

-

-

Fetal Examination:

-

External Examination: Each fetus is weighed, sexed, and examined for external abnormalities.

-

Visceral Examination: A subset of fetuses from each litter is examined for soft-tissue abnormalities.

-

Skeletal Examination: The remaining fetuses are processed and examined for skeletal abnormalities.

-

Genetic Toxicology Assays

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the OECD Test Guideline 471.

Objective: To detect gene mutations induced by this compound.

Test System: At least five strains of bacteria (Salmonella typhimurium and Escherichia coli) that are auxotrophic for an amino acid (e.g., histidine for Salmonella).

Experimental Design:

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Dose Levels: At least five different concentrations of this compound are tested.

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.

Mammalian Erythrocyte Micronucleus Test

This protocol is based on the OECD Test Guideline 474.

Objective: To determine if this compound induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts of mice.

Test System:

-

Species: Mouse (preferred species)

-

Number of Animals: At least 5 animals per sex per group.

Experimental Design:

-

Dose Groups: At least three dose levels of this compound and a concurrent negative and positive control group.

-

Administration: Typically, two administrations 24 hours apart by a relevant route (e.g., oral gavage or intraperitoneal injection).

-

Sample Collection: Bone marrow is collected 24 hours after the final dose.

-

Slide Preparation: Bone marrow cells are flushed, smeared onto slides, and stained.

-

Analysis:

-

The number of micronucleated polychromatic erythrocytes (MN-PCEs) is counted in at least 2000 PCEs per animal.

-

The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

-

A substance is considered clastogenic or aneugenic if it causes a statistically significant, dose-dependent increase in the frequency of MN-PCEs.

-

Signaling Pathways and Mechanism of Action

Currently, there is a lack of scientific literature describing specific signaling pathways that are directly modulated by this compound. The available evidence strongly indicates that this compound does not operate via the same mechanisms of toxicity as its parent compound, alachlor. The key mechanistic differences include:

-

Pharmacokinetics: this compound is poorly absorbed and rapidly excreted, leading to low systemic exposure.[4]

-

Metabolism: It undergoes minimal metabolism, in contrast to alachlor which requires metabolic activation to exert its toxic effects.[4]

-

Tissue Accumulation: this compound does not accumulate in target tissues like the nasal turbinates, which is a critical step in alachlor-induced carcinogenicity.[3][4]

Given these findings, a signaling pathway diagram for this compound cannot be constructed at this time. Future research may elucidate specific molecular interactions, but based on current data, this compound appears to have a low potential for significant biological activity through defined signaling cascades.

Conclusion

The comprehensive toxicological data available for this compound indicates that it possesses a significantly lower toxicity profile than its parent compound, alachlor. It is not acutely toxic, does not induce developmental or genetic toxicity, and lacks the carcinogenic potential of alachlor. The observed health effects in animal studies only occur at very high doses and are not associated with severe pathology. The differences in toxicological profiles between alachlor and this compound are primarily attributed to their distinct pharmacokinetic and metabolic properties. For researchers and drug development professionals, this compound is not considered a significant toxicological concern at the levels typically found in the environment.

References

The Environmental Fate of Alachlor ESA: A Technical Guide to its Degradation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Alachlor Ethanesulfonic Acid (ESA), a primary metabolite of the herbicide Alachlor. Understanding the environmental fate of this compound is critical for assessing its potential long-term impact on ecosystems and human health. This document details the transformation processes in soil and water, summarizes key quantitative data, outlines experimental protocols for its study, and provides visual representations of the degradation pathways and experimental workflows.

Introduction to Alachlor and Alachlor ESA

Alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide] is a widely used herbicide for controlling annual grasses and broadleaf weeds in crops like corn and soybeans.[1][2] In the environment, particularly in soil, Alachlor undergoes transformation primarily through microbial action, leading to the formation of various metabolites.[3][4] One of the most significant and frequently detected metabolites is this compound.[5] Due to its higher water solubility and persistence compared to the parent compound, this compound is a key analyte in environmental monitoring of ground and surface water.[6] This guide focuses on the degradation of this compound itself in soil and aquatic environments.

Degradation Pathways of this compound

Alachlor is initially transformed into this compound through enzymatic and abiotic processes.[5][7] The primary degradation pathway for this compound in both soil and water involves its further transformation into Alachlor Oxanilic Acid (OA).[7][8]

Degradation in Soil

In soil, the degradation of this compound is influenced by microbial activity, soil type, and organic matter content.[1][9] The primary degradation product identified is Alachlor OA.[7] The transformation from this compound to Alachlor OA is a critical step in the overall degradation cascade of Alachlor in the terrestrial environment.

Degradation in Water

In aqueous environments, both photolysis and biodegradation contribute to the breakdown of chloroacetanilide herbicides and their metabolites, although the role of photolysis is more significant in shallow, clear waters.[3] Similar to soil, the principal degradation product of this compound in water is Alachlor OA.[7][8] The persistence of Alachlor and its metabolites is generally higher in groundwater compared to surface water due to the absence of light and lower microbial activity.[3]

Quantitative Data on Degradation

The rate of degradation of Alachlor and the formation and subsequent degradation of its metabolites are often expressed in terms of half-life (t½), which is the time required for the concentration of a compound to decrease by half.

| Compound | Matrix | Half-life (t½) | Conditions | Reference |

| Alachlor | Soil | 4.2 ± 0.1 days | Natural soil, under sunlight | [1][2] |

| Alachlor | Soil | 5.8 ± 0.8 days | Sludge-amended soil, under sunlight | [1][2] |

| Alachlor | Soil | ~15 days | General estimate | [3] |

| Alachlor | Soil | 6-10 weeks | Dependent on soil type and climate | [4] |

| Alachlor | Groundwater | 808-1518 days | Free of aquifer materials | [3] |

Table 1: Half-life of Alachlor in Soil and Water

| Compound | Matrix | Concentration | Time | Conditions | Reference |

| This compound | Natural Soil | ~0.59 mg/kg | 27 days | Initial Alachlor spike of 2.5 mg/kg, under sunlight | [1][2] |

| This compound | Sludge-amended Soil | ~0.37 mg/kg | 27 days | Initial Alachlor spike of 2.5 mg/kg, under sunlight | [1][2] |

Table 2: Formation and Concentration of this compound in Soil

Experimental Protocols

The study of this compound degradation in soil and water involves a combination of laboratory and field experiments. The following sections outline the general methodologies.

Soil Degradation Study (Laboratory Incubation)

This protocol is a generalized procedure based on OECD and EPA guidelines for testing chemical degradation in soil.[1][10]

-

Soil Collection and Preparation:

-

Collect soil from the A-horizon (top 0-20 cm) of a relevant agricultural field.

-

Remove large debris (stones, roots) and sieve the soil (e.g., through a 2 mm mesh).

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Adjust the soil moisture to a specific percentage of its water holding capacity (e.g., 40-60%).

-

-

Spiking and Incubation:

-

Weigh a defined amount of the prepared soil (e.g., 50-100 g) into incubation vessels (e.g., biometer flasks).

-

Spike the soil with a known concentration of this compound. For enhanced detection and pathway analysis, 14C-labeled this compound can be used.

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25 °C) for a specified period (e.g., up to 100 days).

-

Include control samples (unspiked soil) and sterile controls (to differentiate between microbial and abiotic degradation).

-

For aerobic studies, ensure a continuous supply of air. For anaerobic studies, purge the vessels with an inert gas like nitrogen.

-

-

Sampling and Extraction:

-

Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

-

Extract this compound and its metabolites from the soil samples using an appropriate solvent system. Common methods include:

-

Solid-Liquid Extraction (SLE): Shaking the soil with a solvent like methanol or acetonitrile.

-

Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and soil matrix for a more efficient extraction.[4]

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Using elevated temperatures and pressures to increase extraction efficiency.

-

-

-

Sample Cleanup (Solid-Phase Extraction - SPE):

-

The soil extract is often passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.

-

The analytes of interest are adsorbed onto the SPE sorbent and then eluted with a small volume of a strong organic solvent.

-

-

Analysis:

-

Analyze the cleaned-up extracts for the concentration of this compound and its degradation products using:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common and sensitive method for analyzing polar metabolites like this compound and OA.[1][2][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for the parent Alachlor and less polar metabolites, often requiring a derivatization step for polar compounds.[2]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective screening method.

-

-

Water Degradation Study

This protocol is a generalized procedure for assessing degradation in an aqueous environment.

-

Water Sample Preparation:

-

Use sterilized, purified water or filtered water from a relevant environmental source (e.g., river, lake).

-

Characterize the water for pH, dissolved organic carbon, and microbial content.

-

-

Spiking and Incubation:

-

Spike the water with a known concentration of this compound.

-

For photodegradation studies, expose the samples to a light source that mimics natural sunlight.

-

For biodegradation studies, incubate the samples in the dark, with or without the addition of a microbial inoculum.

-

Maintain a constant temperature.

-

-

Sampling and Analysis:

-

Collect water samples at regular intervals.

-

For analysis, direct injection into an HPLC-MS/MS system may be possible for high concentrations.

-

For lower concentrations, a pre-concentration step using SPE is typically required.

-

Analyze the samples as described in the soil degradation study.

-

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key degradation pathways and a typical experimental workflow.

Caption: Degradation pathway of Alachlor to this compound and Alachlor OA in soil.

Caption: Degradation pathway of this compound to Alachlor OA in water.

References

- 1. weedcontroljournal.org [weedcontroljournal.org]

- 2. Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Alachlor Degradation Pathway [eawag-bbd.ethz.ch]

- 6. ars.usda.gov [ars.usda.gov]

- 7. epa.gov [epa.gov]

- 8. testinglab.com [testinglab.com]

- 9. Biodegradation of alachlor in liquid and soil cultures under variable carbon and nitrogen sources by bacterial consortium isolated from corn field soil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]

Alachlor ESA in Groundwater: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, detection, and metabolic pathways of Alachlor Ethanesulfonic Acid (ESA), a primary degradation product of the herbicide alachlor, in groundwater. This document is intended to serve as a resource for professionals involved in environmental monitoring, toxicology, and water quality assessment.

Occurrence and Levels of Alachlor ESA in Groundwater

Alachlor, a widely used herbicide, degrades in the environment to form more mobile and persistent metabolites, primarily this compound and Alachlor Oxanilic Acid (OXA).[1] Due to its higher water solubility and lower soil sorption compared to the parent compound, this compound is frequently detected in groundwater, often at concentrations exceeding those of alachlor itself.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data on this compound concentrations in groundwater from various studies. These findings highlight the prevalence of this contaminant in agricultural regions.

| Location/Study | Year(s) | Sample Type | Detection Frequency of this compound | Concentration Range of this compound (µg/L) | Mean/Median Concentration of this compound (µg/L) | Source(s) |

| Southern Wisconsin, USA | 1994 | Private Wells | 32% (of 669 samples) | 1.09 - 26.7 | 4.89 (average of detections) | [4][5] |

| Iowa, USA (Statewide) | 1990s | Aquifers | ~75% (of wells sampled) | Not specified | Not specified | [3] |

| California, USA | 2009 | Wells | 23% (of 68 wells) | 0.05 - 1.04 | Not specified | [6] |

| Minnesota, USA | 2010 | Groundwater | 46% | Not specified | Not specified | [6] |

| USA (USGS NAWQA Program) | 1993-1995 | Shallow Groundwater (Agricultural Areas) | Detected, but frequency not specified for ESA alone | Not specified | Not specified | [7][8] |

| Europe | 2013-2022 | Groundwater | 4% - 13% (exceedances of quality standard for one or more pesticides) | Not specified | Not specified | [9] |

Experimental Protocols for Analysis

The standard method for the analysis of this compound and other acetamide herbicide degradates in drinking water is U.S. Environmental Protection Agency (EPA) Method 535 .[2][4][10] This method utilizes solid-phase extraction (SPE) followed by liquid chromatography/tandem mass spectrometry (LC/MS/MS).

Sample Collection and Preservation

-

Collection: Collect water samples in clean, amber glass bottles.

-

Preservation: Preserve samples by adding a quenching agent like ammonium chloride to remove residual chlorine. Samples should be stored at or below 6 °C and protected from light.

Solid-Phase Extraction (SPE)

Objective: To concentrate the analytes and remove interfering substances from the water sample.

Materials:

-

Graphitized carbon SPE cartridges (e.g., ENVI-CARB).[4]

-

SPE vacuum manifold.

-

Methanol (for conditioning).

-

Reagent water (for rinsing).

-

Elution solvent (e.g., 10 mM ammonium acetate in methanol).[2]

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it, followed by reagent water. Do not allow the cartridge to go dry before sample loading.[2]

-

Sample Loading: Pass the water sample (typically 250 mL) through the conditioned cartridge at a controlled flow rate (e.g., 10-15 mL/min).[2]

-

Cartridge Rinsing: Rinse the cartridge with reagent water to remove any remaining interfering substances.

-

Cartridge Drying: Dry the cartridge using a stream of nitrogen.[2]

-

Analyte Elution: Elute the trapped analytes from the cartridge using an appropriate solvent mixture, such as 10 mM ammonium acetate in methanol.[2]

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)

Objective: To separate, identify, and quantify this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[4]

Typical Conditions:

-

Chromatographic Column: C18 reversed-phase column.[4]

-

Mobile Phase: A gradient of aqueous ammonium acetate and methanol.[4]

-

Ionization Mode: Electrospray ionization in negative mode (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the precursor and product ions of this compound.[4]

Signaling Pathways and Logical Relationships

Alachlor Degradation Pathway

Alachlor undergoes biotransformation in the environment, primarily through microbial action, to form this compound. A key initial step in this pathway is the conjugation of alachlor with glutathione (GSH), a reaction catalyzed by the enzyme glutathione S-transferase (GST).[11][12][13][14][15][16] This is followed by a series of enzymatic reactions that lead to the formation of the sulfonic acid metabolite.[17][18]

Caption: Biochemical pathway of Alachlor degradation to this compound.

Analytical Workflow for this compound in Groundwater

The following diagram illustrates the typical workflow for the analysis of this compound in groundwater samples, from collection to final data reporting.

Caption: General workflow for this compound analysis in groundwater.

References

- 1. health.state.mn.us [health.state.mn.us]

- 2. sciex.com [sciex.com]

- 3. Bot Verification [hidropolitikakademi.org]

- 4. waters.com [waters.com]

- 5. wri.wisc.edu [wri.wisc.edu]

- 6. cdpr.ca.gov [cdpr.ca.gov]

- 7. USGS WRIR 98-4245: Distribution of Major Herbicides in Ground Water of the U.S. [water.usgs.gov]

- 8. Multidecadal change in pesticide concentrations relative to human health benchmarks in the Nation’s groundwater [pubs.usgs.gov]

- 9. Pesticides in rivers, lakes and groundwater in Europe (Indicator) | Indicators and signals | European zero pollution dashboards (EEA) [eea.europa.eu]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. Glutathione S-Transferases: Role in Combating Abiotic Stresses Including Arsenic Detoxification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review | Weed Science | Cambridge Core [cambridge.org]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Alachlor ESA: A Comprehensive Technical Guide to its Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alachlor ESA (Ethane Sulfonic Acid) is a major degradation product of the chloroacetanilide herbicide, alachlor. Its persistence and mobility in soil and water have made it a compound of significant environmental interest. This technical guide provides a detailed overview of the chemical structure of this compound, its primary formation pathways, and relevant experimental protocols for its analysis. While laboratory synthesis is not its common origin, this guide describes its formation mechanism, which is crucial for understanding its environmental fate.

Chemical Structure and Properties

This compound is an organosulfonic acid metabolite of alachlor.[1][2] Its chemical identity is well-characterized by its structural and physical properties. The molecule consists of a central aromatic benzene ring with two ethyl groups at the 2 and 6 positions.[1]

| Property | Value | Reference |

| IUPAC Name | 2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonic acid | [1][2] |

| Molecular Formula | C₁₄H₂₁NO₅S | [1][2] |

| Molecular Weight | 315.39 g/mol | [1][2] |

| CAS Number | 142363-53-9 | [1][2] |

| SMILES | CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)O | [1][2][3] |

| InChI | 1S/C14H21NO5S/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19) | [1][2][3] |

| Log Koc | 2.26 | [1][4] |

Synthesis and Formation

This compound is primarily formed in the environment through the microbial degradation of the parent herbicide, alachlor, in soil under aerobic conditions.[1][5] This biotransformation is a key pathway for the detoxification of alachlor in the environment.

Environmental Formation Pathway

The formation of this compound in soil involves a multi-step process initiated by microbial action. The key step is the conjugation of alachlor with glutathione (GSH), a tripeptide found in most living organisms. This conjugation is an enzymatic detoxification process. Subsequent degradation of the glutathione conjugate leads to the formation of the ethane sulfonic acid metabolite.[1][6]

Caption: Metabolic pathway of Alachlor to this compound in the environment.

Laboratory Synthesis

While this compound is predominantly a metabolite, a laboratory synthesis procedure has been described by Feng. This method involves refluxing alachlor with an excess of a sulfonating agent. However, detailed protocols for this specific synthesis are not widely available, reflecting the compound's primary role as a biotransformation product rather than a synthesized chemical.

Experimental Protocols

Due to the prevalence of this compound as an environmental contaminant, standardized analytical methods for its detection and quantification are well-established.

Analysis of this compound in Water by LC/MS/MS (EPA Method 535)

This method outlines the procedure for the determination of this compound in drinking water using solid-phase extraction (SPE) and liquid chromatography/tandem mass spectrometry (LC/MS/MS).

3.1.1. Sample Preparation (Solid-Phase Extraction)

-

Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by reagent water.

-

Sample Loading: Pass a 250 mL water sample through the conditioned SPE cartridge.

-

Cartridge Rinsing: Rinse the cartridge with reagent water to remove interferences.

-

Elution: Elute the retained this compound from the cartridge with an appropriate solvent (e.g., ethyl acetate).

-

Concentration: Evaporate the eluate to a small volume (e.g., 50-75 µL) under a gentle stream of nitrogen.

3.1.2. LC/MS/MS Analysis

-

Chromatographic Separation: Inject the concentrated extract into an LC system equipped with a C18 column. A gradient elution is typically used to achieve separation from other compounds.

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer. This compound is ionized (typically using electrospray ionization in negative mode) and detected using Multiple Reaction Monitoring (MRM).

-

Primary Transition: The precursor ion [M-H]⁻ at m/z 314.1 is fragmented, and the product ion at m/z 80 (SO₃⁻) is monitored for quantification.

-

Confirmatory Transition: A second product ion may be monitored for confirmation.

-

Caption: Workflow for the analysis of this compound in water via EPA Method 535.

Quantitative Data

The environmental behavior and toxicological profile of this compound have been quantitatively assessed in various studies.

Environmental Fate

| Parameter | Value (this compound) | Value (Alachlor) | Reference |

| Log Koc | 2.26 | 3.33 | [1][4] |

| Field Half-Life | - | 8 days | [4][6][7] |

| Soil Concentration | Detected at <0.5 to ~50 µg/L | - | [4][7] |

The lower Log Koc value of this compound compared to its parent compound indicates higher mobility and lower adsorption to soil organic carbon, leading to a greater potential for groundwater contamination.

Toxicological Data

Toxicological assessments have been conducted to determine the potential health risks associated with this compound exposure.

| Study Type | Species | Endpoint | Value | Reference |

| Subchronic Toxicity (91-day) | Rat | LOAEL (Lowest Observed Adverse Effect Level) | 157 mg/kg-d | [8] |

| Developmental Toxicity | Rat | NOAEL (No Observed Adverse Effect Level) | >1000 mg/kg/day | [5] |

These studies indicate that this compound has substantially lower toxicity than the parent alachlor compound.[5]

Conclusion

This compound is a significant environmental metabolite of the herbicide alachlor. Its chemical structure is well-defined, and its primary route of formation is through microbial degradation in soil. While not a commercially synthesized product, understanding its formation pathway is critical for environmental monitoring and risk assessment. Standardized analytical methods, such as EPA Method 535, provide reliable means for its detection and quantification in environmental samples. The available quantitative data on its environmental fate and toxicology are essential for regulatory agencies and researchers in assessing the overall impact of alachlor use in agriculture.

References

- 1. Pesticide metabolism in plants and microorganisms | Weed Science | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C14H21NO5S | CID 115236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bcpc.org [bcpc.org]

- 5. health.state.mn.us [health.state.mn.us]

- 6. researchgate.net [researchgate.net]

- 7. Top 98 Pesticide Biochemistry and Physiology papers published in 1991 [scispace.com]

- 8. benchchem.com [benchchem.com]

Unraveling the Divergent Mechanisms of Alachlor and its ESA Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct mechanisms of action of the herbicide alachlor and its primary environmental metabolite, alachlor ethane sulfonic acid (ESA). While structurally related, their toxicological profiles diverge significantly, a critical consideration for risk assessment and environmental science. This document provides a comprehensive comparison, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways involved.

Executive Summary

Alachlor, a chloroacetanilide herbicide, is known for its carcinogenicity in rats, a characteristic not shared by its ethane sulfonic acid (ESA) metabolite. The parent compound requires metabolic activation to exert its toxic effects, a process that does not occur with alachlor ESA. This guide elucidates these differences through a detailed examination of their respective toxicokinetics, mechanisms of toxicity, and genotoxic potential. Quantitative data from toxicological studies are presented to provide a clear comparative analysis. Furthermore, detailed protocols for key experimental assays are provided, alongside visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Comparative Quantitative Toxicology

The toxicological profiles of alachlor and this compound differ substantially, with alachlor exhibiting significantly higher toxicity. The following tables summarize the available quantitative data from various toxicological studies.

Table 1: Acute Toxicity Data for Alachlor and this compound

| Compound | Species | Route | LD50 / LC50 | Reference |

| Alachlor | Rat | Oral | 930 - 1350 mg/kg | [1][2] |

| Alachlor | Mouse | Oral | 1910 - 2310 mg/kg | [1] |

| Alachlor | Rabbit | Dermal | 13,300 mg/kg | [1][2] |

| Alachlor | Rat | Inhalation | >23.4 mg/L (6 hr) | [1] |

| This compound | Rat | Oral | Low acute toxicity (LD50 not established) | [1][3] |

Table 2: Subchronic and Developmental Toxicity Data for Alachlor and this compound

| Compound | Species | Study Duration | Endpoint | NOAEL (No-Observed-Adverse-Effect-Level) | Reference |

| Alachlor | Dog | 1 year | Liver, spleen, and kidney effects | 1 mg/kg/day | [1] |

| Alachlor | Rat | 2 years | Uveal degeneration | 2.5 mg/kg/day | [1] |

| This compound | Rat | 91 days (drinking water) | Decreased body weight and food consumption | 2000 ppm (approx. 200 mg/kg/day) | [1] |

| This compound | Rat | 90 days (dietary) | Minimal changes in body weight | 788 mg/kg/day (males) | [4] |

| This compound | Rat | Gestation | Maternal & Developmental Toxicity | 900 - 1000 mg/kg/day | [4] |

Mechanism of Action: A Tale of Two Molecules

The fundamental difference in the toxicity of alachlor and this compound lies in their metabolic fate. Alachlor undergoes a complex bioactivation process, primarily in rats, to form a carcinogenic metabolite. In contrast, this compound is poorly absorbed and minimally metabolized, leading to its low toxicity.

Alachlor: Metabolic Activation to a Carcinogen

The carcinogenicity of alachlor in rats is a species-specific phenomenon driven by its metabolism. The proposed mechanism involves a multi-step process:

-

Initial Metabolism: Alachlor is first metabolized in the liver via cytochrome P450 enzymes and glutathione conjugation.[5]

-

Enterohepatic Recirculation: The glutathione conjugates and their metabolites are excreted in the bile and undergo further metabolism by intestinal microflora.[5]

-

Transport to Target Tissue: These metabolites are then absorbed and transported to the nasal turbinates, a primary target for tumor formation in rats.[5]

-

Formation of a Reactive Metabolite: In the nasal tissue, the metabolites are converted to a reactive diethyliminoquinone (DEIQ) metabolite.[5]

-

Cellular Damage and Proliferation: This electrophilic DEIQ metabolite binds to cellular macromolecules, leading to cytotoxicity, regenerative cell proliferation, and ultimately, tumor formation.[5]

Recent studies have also implicated the Wnt signaling pathway in the progression of alachlor-induced olfactory mucosal tumors. Upregulation of genes in this pathway has been observed in the later stages of tumor development, suggesting its role in the transition to a malignant state.

This compound: A Benign Metabolite

In stark contrast to its parent compound, this compound does not undergo the metabolic activation required for carcinogenesis. Studies have shown that this compound is:

-

Poorly absorbed from the gastrointestinal tract.

-

Subject to minor metabolism .

-

Rapidly excreted .

-

Does not accumulate in target tissues like the nasal turbinates.[3]

Consequently, this compound does not form the reactive DEIQ metabolite and does not elicit the preneoplastic changes or tumors observed with alachlor exposure.[3]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.

Caption: Metabolic activation pathway of alachlor leading to nasal tumors in rats.

Caption: Proposed activation of the Wnt signaling pathway by alachlor metabolites.

Caption: General experimental workflow for the analysis of alachlor and its metabolites.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key toxicological assays used to evaluate the effects of alachlor and this compound.

Mouse Bone Marrow Micronucleus Assay

Objective: To assess the potential of a test substance to induce chromosomal damage.

Methodology:

-

Animal Model: Young adult mice (e.g., CD-1 or B6C3F1), typically 6-10 weeks old, are used. Both sexes are included.

-

Dosing: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control (a known clastogen like cyclophosphamide) are included. Dosing is typically done once or twice, 24 hours apart.

-

Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after the last dose.

-

Slide Preparation: Bone marrow cells are flushed from the femur, and smears are prepared on microscope slides. The slides are air-dried and stained with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) (e.g., Giemsa).

-

Microscopic Analysis: A minimum of 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

-

Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group using appropriate statistical methods.

Developmental Toxicity Study in Rats

Objective: To evaluate the potential of a test substance to cause adverse effects on the developing fetus.

Methodology:

-

Animal Model: Pregnant female rats (e.g., Sprague-Dawley or Wistar) are used.

-

Dosing: The test substance is administered daily by oral gavage from gestation day 6 through 15. At least three dose levels are used, along with a control group. The highest dose should induce some maternal toxicity but not mortality.

-

Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.

-

Fetal Examination: On gestation day 20, the dams are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

-

Data Analysis: Fetal and maternal data from the treated groups are compared to the control group using appropriate statistical analyses. The NOAEL for maternal and developmental toxicity is determined.

90-Day Subchronic Oral Toxicity Study in Rats

Objective: To determine the potential adverse effects of a substance following repeated oral administration for 90 days.

Methodology:

-

Animal Model: Young adult rats (e.g., Fischer 344 or Sprague-Dawley) are used, with an equal number of males and females per group.

-

Dosing: The test substance is administered daily for 90 days, typically mixed in the diet, dissolved in drinking water, or by oral gavage. At least three dose levels and a control group are used.

-

Clinical Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations are performed weekly. Body weight and food/water consumption are measured weekly.

-

Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the 90-day period, all animals are euthanized. A complete gross necropsy is performed, and selected organs are weighed. Tissues from all animals in the control and high-dose groups, and any tissues with gross lesions from other groups, are examined microscopically.

-

Data Analysis: Data from the treated groups are compared to the control group to identify any treatment-related effects and to determine the NOAEL.

Conclusion

The disparate mechanisms of action of alachlor and its ESA metabolite underscore the critical importance of considering metabolic fate in toxicological risk assessment. While alachlor poses a carcinogenic risk in rats due to its bioactivation to a reactive metabolite, this compound is a significantly less toxic compound that does not share this mechanism. This technical guide provides a comprehensive overview of these differences, supported by quantitative data and detailed methodologies, to aid researchers and professionals in the fields of toxicology, environmental science, and drug development. The provided visualizations of the underlying biological pathways and experimental workflows serve to further clarify these complex processes.

References

In-Depth Technical Guide: Alachlor ESA - Regulatory Landscape and Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alachlor ethanesulfonic acid (ESA) is a major degradation product of the widely used herbicide alachlor. Its presence in water sources has prompted regulatory scrutiny and the development of specific analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of the current regulatory guidelines and drinking water standards for Alachlor ESA across various jurisdictions. It also details the experimental protocols for its analysis in water and explores the available toxicological data, including insights into its mechanism of action. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and toxicological pathways are visualized through diagrams.

Regulatory Guidelines and Drinking Water Standards

The regulation of this compound in drinking water varies globally. While some jurisdictions have established specific guidance values, others regulate it under broader categories of pesticide metabolites.

United States

In the United States, the Environmental Protection Agency (EPA) has not established a national primary drinking water regulation (MCL) for this compound. However, it is included on the EPA's Drinking Water Contaminant Candidate List, indicating it is a priority for consideration for future regulation.

Some states have developed their own guidance levels. Notably, the Minnesota Department of Health (MDH) has issued Risk Assessment Advice (RAA) for this compound in drinking water.[1]

European Union

The European Union (EU) does not have a specific parametric value for this compound in its Drinking Water Directive. Instead, it falls under the general limit for all individual pesticides and their relevant metabolites, which is set at 0.1 µg/L.[2][3] The total concentration of all pesticides and their metabolites must not exceed 0.5 µg/L. The European Food Safety Authority (EFSA) conducts peer reviews of pesticide active substances, but specific opinions on the drinking water limits for individual metabolites like this compound are not always issued.

World Health Organization (WHO)

The World Health Organization (WHO) has not established a specific guideline value for this compound in its Guidelines for Drinking-Water Quality. The WHO is currently working on developing a framework for assessing the relevance of pesticide metabolites in drinking water, which may inform future guidance.[3]

Health Canada

Health Canada has not established a specific Maximum Acceptable Concentration (MAC) for this compound in its Guidelines for Canadian Drinking Water Quality. While guidelines exist for the parent compound, alachlor, and other pesticides, specific values for its metabolites are not listed.[4][5][6]

Australia

The Australian Drinking Water Guidelines, issued by the National Health and Medical Research Council (NHMRC), do not provide a specific guideline value for this compound.[7][8][9] Similar to other regions, pesticide metabolites may be considered under the general management of water quality.

Data Presentation: Drinking Water Standards and Advisory Levels for this compound

| Regulatory Body | Jurisdiction | Guideline/Standard Type | Value (µg/L) | Notes |

| Minnesota Department of Health (MDH) | United States (Minnesota) | Chronic Risk Assessment Advice (RAA) | 50 | Based on non-cancer health effects.[1][6] |

| Minnesota Department of Health (MDH) | United States (Minnesota) | Subchronic Risk Assessment Advice (RAA) | 100 | Based on non-cancer health effects.[1][6] |

| European Union | European Union | Parametric Value (for individual pesticides and their relevant metabolites) | 0.1 | General limit for all individual pesticides and their relevant metabolites.[2][3] |

| World Health Organization (WHO) | International | Guideline Value | Not Established | Currently developing a framework for assessing pesticide metabolites.[3] |

| Health Canada | Canada | Maximum Acceptable Concentration (MAC) | Not Established | No specific guideline for this compound.[4][5][6] |

| National Health and Medical Research Council (NHMRC) | Australia | Guideline Value | Not Established | No specific guideline for this compound.[7][8][9] |

Experimental Protocols for Analysis of this compound in Water

The standard method for the detection and quantification of this compound in drinking water is EPA Method 535. This method utilizes solid-phase extraction (SPE) followed by liquid chromatography/tandem mass spectrometry (LC/MS/MS).[2][5][10][11][12][13][14]

EPA Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water

Objective: To determine the concentration of this compound and other acetamide herbicide degradates in drinking water.

Methodology:

-

Sample Preparation:

-

Elution:

-

The adsorbed analytes are eluted from the SPE cartridge using a small volume of an appropriate solvent, typically methanol with an ammonium acetate buffer.[11]

-

-

Concentration:

-

Analysis by LC/MS/MS:

-

An aliquot of the reconstituted sample is injected into a liquid chromatograph (LC) for separation.

-

The LC is coupled to a tandem mass spectrometer (MS/MS) for detection and quantification.

-

The MS/MS is operated in a specific mode (e.g., multiple reaction monitoring) to ensure high selectivity and sensitivity for this compound.

-

Quality Control:

-

The use of isotopically labeled internal standards and surrogates is crucial for accurate quantification and to monitor the efficiency of the extraction and analysis process.

Toxicological Profile and Mechanism of Action of this compound

Toxicological studies indicate that this compound exhibits significantly lower toxicity than its parent compound, alachlor.[13][15][16][17][18]

Key Toxicological Findings

-

Subchronic Toxicity: Studies in rats have shown that this compound administered in drinking water for 91 days only produced adverse effects at very high dose levels. These effects were primarily related to decreased water palatability, leading to reduced body weight and food consumption. No significant organ pathology was observed.[13][16][17][18]

-

Developmental and Genetic Toxicity: this compound has not been found to produce adverse effects on fetal development in rats, even at high doses. It also did not show evidence of genotoxicity in a mouse bone marrow micronucleus assay.[13][16][17][18]

-

Oncogenic Potential: Mechanistic studies suggest that this compound does not share the same oncogenic potential as alachlor. Alachlor has been shown to induce tumors in rats through specific metabolic activation pathways that do not appear to be significant for this compound.[15][19]

Signaling Pathways and Mechanism of Action

Specific signaling pathways affected by direct exposure to this compound are not well-elucidated in the current scientific literature. The primary focus of research has been on the detoxification pathway of the parent compound, alachlor, which leads to the formation of this compound.

The detoxification of alachlor involves conjugation with glutathione (GSH), a process that can be enzyme-mediated. This conjugate is then further metabolized to form the sulfonic acid derivative, this compound. This metabolic conversion is considered a detoxification process, as the resulting ESA metabolite is more water-soluble and less toxic than the parent alachlor molecule.[20]

The lack of significant toxicity and oncogenicity of this compound suggests that it does not interact with the same cellular targets or disrupt the same signaling pathways as alachlor. Further research, such as transcriptomics and proteomics studies, would be necessary to identify any specific molecular initiating events or signaling pathways that might be perturbed by high concentrations of this compound.

Visualizations

Experimental Workflow for this compound Analysis (EPA Method 535)

Caption: Workflow for the analysis of this compound in water using EPA Method 535.

Logical Relationship of Alachlor to this compound

Caption: Metabolic transformation of Alachlor to its less toxic ESA metabolite.

References

- 1. health.state.mn.us [health.state.mn.us]

- 2. waters.com [waters.com]

- 3. cdn.who.int [cdn.who.int]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. canada.ca [canada.ca]

- 7. researchgate.net [researchgate.net]

- 8. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 9. clearwatervic.com.au [clearwatervic.com.au]

- 10. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. unitedchem.com [unitedchem.com]

- 12. Chemical fact sheets - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Subchronic, developmental, and genetic toxicology studies with the ethane sulfonate metabolite of alachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. canada.ca [canada.ca]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Water and pesticide metabolites: what do you need to know? | SWDE [swde.be]

- 19. Ethane sulfonate metabolite of alachlor: assessment of oncogenic potential based on metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Occurrence of alachlor and its sulfonated metabolite in rivers and reservoirs of the midwestern United States: The importance of sulfonation in the transport of chloroacetanilide herbicides [pubs.usgs.gov]

Alachlor ESA: A Historical and Technical Overview of a Key Pesticide Metabolite

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Alachlor, a chloroacetamide herbicide first registered in 1969, was once one of the most widely used pesticides in the United States for the control of annual grasses and broadleaf weeds, primarily in corn and soybean cultivation.[1] Its extensive use, however, led to widespread environmental contamination, particularly of ground and surface water, raising significant health concerns.[2] This led to increased regulatory scrutiny and eventual restrictions on its use. Central to the environmental fate and toxicological assessment of Alachlor is its primary metabolite, Alachlor ethanesulfonic acid (ESA). This technical guide provides a comprehensive overview of the historical context, formation, environmental behavior, toxicological profile, and analytical methodologies related to Alachlor ESA.

Historical Context and Usage of Alachlor

Initially valued for its efficacy, Alachlor saw peak usage in the late 1980s, with an estimated 55-60 million pounds applied annually in the U.S.[1] However, concerns over its potential carcinogenicity and detection in water sources prompted a Special Review by the U.S. Environmental Protection Agency (EPA) in 1985.[2] This resulted in its classification as a probable human carcinogen (Group B2) and the implementation of use restrictions.[1][2] Over the following decades, the use of Alachlor steadily declined, being replaced by other herbicides.[1] In 2006, the European Union banned the use of Alachlor as a herbicide.[3]

Formation and Environmental Fate of this compound

This compound is not applied directly to the environment but is formed in the soil through the microbial degradation of the parent Alachlor compound.[4][5] This transformation involves the dechlorination of Alachlor and the addition of an ethanesulfonic acid group.[6][7]

dot

Compared to its parent compound, this compound exhibits significantly different environmental behavior. It is more water-soluble and less adsorbed by soil particles, which leads to greater mobility and a higher potential for leaching into groundwater and transport into surface water bodies.[6][7] Consequently, this compound is often detected more frequently and at higher concentrations in water samples than Alachlor itself.[6][7]

Physicochemical and Toxicological Profiles

The distinct chemical properties of Alachlor and its ESA metabolite are reflected in their toxicological profiles. While Alachlor is classified as a probable human carcinogen, studies have shown that this compound has substantially lower toxicity and is not considered to be of toxicological concern at the low levels typically found in the environment.[4][5][8]

Table 1: Physicochemical Properties of Alachlor and this compound

| Property | Alachlor | This compound |

| Chemical Formula | C14H20ClNO2 | C14H21NO5S |

| Molar Mass | 269.77 g/mol | 315.39 g/mol |

| Water Solubility | 242 mg/L at 25°C | Higher than Alachlor |

| Log Koc | 3.33 | 2.26 |

Table 2: Toxicological Profile of Alachlor and this compound

| Parameter | Alachlor | This compound |

| Carcinogenicity | Probable human carcinogen (EPA Group B2)[2] | Not considered carcinogenic[8] |

| Acute Oral LD50 (rat) | 930 mg/kg[9] | > 6000 mg/kg[3] |

| Subchronic Toxicity | Liver and kidney effects observed[9] | No adverse effects at lower doses[4][5] |

| Developmental Toxicity | No teratogenic potential at highest doses tested in rats[2] | No adverse effects in pregnant rats or their offspring[4][5] |

| Genotoxicity | Negative and weakly positive results in mutagenicity tests[2] | Not genotoxic[8] |

Mechanism of Action of Alachlor

The herbicidal activity of Alachlor, and other chloroacetamide herbicides, is primarily attributed to the inhibition of very-long-chain fatty acid (VLCFA) elongase systems in plants.[5] VLCFAs are essential for the formation of cell membranes and other critical cellular components. By inhibiting their synthesis, Alachlor disrupts cell division and growth, ultimately leading to the death of susceptible plants.[10] The proposed mechanism involves the covalent binding of the chloroacetamide to a cysteine residue in the active site of the elongase enzyme.[5]

dot

Experimental Protocols